Product packaging for Bis(4-aminophenyl) terephthalate(Cat. No.:CAS No. 16926-73-1)

Bis(4-aminophenyl) terephthalate

Cat. No.: B599948
CAS No.: 16926-73-1
M. Wt: 348.358
InChI Key: CFTXGNJIXHFHTH-UHFFFAOYSA-N
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Description

Thematic Overview of Terephthalate (B1205515) Derivatives in High-Performance Materials Research

Terephthalate derivatives, derived from terephthalic acid, are a cornerstone in the synthesis of high-performance polymers. researchgate.net Their rigid aromatic structure imparts excellent thermal stability and mechanical strength to the resulting polymer chains. mdpi.com Poly(ethylene terephthalate) (PET) is a widely recognized example, valued for its use in everything from beverage containers to synthetic fibers. researchgate.netresearchgate.netresearchgate.net However, the scope of terephthalate derivatives extends far beyond PET, with researchers continually exploring new formulations to meet the demands of advanced applications. researchgate.net For instance, the incorporation of different metal salts into terephthalate structures has been shown to yield materials with good thermal stability, making them suitable for high-temperature extrusion processes. mdpi.com The inherent properties of the benzene (B151609) ring in terephthalates also suggest good compatibility with other aromatic polymer matrices, opening avenues for the development of novel composite materials. mdpi.com

Significance of Bis(4-aminophenyl) Terephthalate as a Multifunctional Monomer

This compound (BAPT), also known as 1,4-Benzenedicarboxylic acid bis(4-aminophenyl) ester, holds a prominent position within the family of terephthalate derivatives. clearsynth.comchemicalbook.com Its significance lies in its multifunctional nature, possessing both ester linkages and terminal amino groups. cymitquimica.com This unique structure allows it to act as a versatile monomer in the synthesis of various polymers, most notably polyimides and polyamides. cymitquimica.com

The ester linkages contribute to enhanced solubility in organic solvents, which facilitates easier processing and the formation of thin films, while the aromatic backbone ensures the retention of high thermal stability. The two terminal amino groups provide reactive sites for polymerization reactions, enabling the formation of long-chain polymers with desirable properties. This combination of processability and performance makes BAPT a valuable component in the formulation of advanced materials for demanding applications in electronics, aerospace, and other high-tech industries.

Historical Context and Evolution of Aminophenyl Terephthalate Research

The exploration of aminophenyl terephthalate derivatives is rooted in the broader history of high-performance polymer research that gained momentum in the mid-20th century. The burgeoning aerospace and electronics industries required materials that could withstand extreme temperatures and mechanical stress, driving the investigation into novel aromatic polymers. The synthesis of the first aromatic polyimide was reported in 1908, but it was not until the late 1950s that commercially viable production methods were developed. pageplace.de

Within this context, systematic investigations into ester-linked diamines like this compound were undertaken. The goal was to create monomers that could offer improved processability without compromising the exceptional thermal properties characteristic of fully aromatic polymer systems. Early research focused on direct esterification methods to synthesize these compounds. Over time, research has expanded to include the synthesis of various poly(ester-imide)s from BAPT and its derivatives, leading to materials with glass transition temperatures exceeding 400°C. researchgate.net

Current Research Landscape and Future Directions for Ester-Amine Systems

The current research landscape for aromatic ester-amine systems, including those derived from this compound, is vibrant and multifaceted. A significant area of focus is the development of new synthetic methodologies to create novel polymers with tailored properties. researchgate.netresearchgate.net This includes the synthesis of fluorinated polyimides and poly(ester-imide)s to achieve enhanced solubility, lower dielectric constants, and improved optical properties. researchgate.net

Furthermore, the creation of bio-based polymers from renewable resources is a growing trend, with researchers exploring the use of monolignol-based ester dimers to produce biodegradable poly(ester–amides). acs.org The development of covalent adaptable networks (CANs) based on ester-amine chemistry is another promising frontier, offering the potential for reprocessable and recyclable thermosetting polymers. ugent.be

Future research will likely continue to push the boundaries of performance and sustainability. Key areas of investigation will include:

The design of novel monomers to fine-tune polymer properties for specific applications. mdpi.com

The exploration of advanced composite materials incorporating ester-amine based polymers for enhanced mechanical and thermal performance. scielo.org.mx

The development of more environmentally friendly and efficient synthesis and recycling processes for these advanced materials. mcgroup.co.uk

Chemical Compound Information

Compound NameSynonymsMolecular Formula
This compound1,4-Benzenedicarboxylic acid bis(4-aminophenyl) ester; BPTPC₂₀H₁₆N₂O₄
Terephthalic acidBenzene-1,4-dicarboxylic acidC₈H₆O₄
Poly(ethylene terephthalate)PET(C₁₀H₈O₄)n
4-aminophenol (B1666318)p-aminophenolC₆H₇NO
Thionyl chlorideSOCl₂
Pyromellitic dianhydridePMDAC₁₀H₂O₆
4,4'-oxydianilineODAC₁₂H₁₂N₂O

Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 348.36 g/mol clearsynth.com
Melting Point 224 °C (decomposes) alfa-chemistry.com
Appearance White to Green to Brown Powder to Crystal alfa-chemistry.com
CAS Number 16926-73-1 clearsynth.com
IUPAC Name bis(4-aminophenyl) benzene-1,4-dicarboxylate nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H16N2O4 B599948 Bis(4-aminophenyl) terephthalate CAS No. 16926-73-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(4-aminophenyl) benzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c21-15-5-9-17(10-6-15)25-19(23)13-1-2-14(4-3-13)20(24)26-18-11-7-16(22)8-12-18/h1-12H,21-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTXGNJIXHFHTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)N)C(=O)OC3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80694865
Record name Bis(4-aminophenyl) benzene-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16926-73-1
Record name Bis(4-aminophenyl) benzene-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(4-aminophenyl) Terephthalate
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Synthetic Methodologies and Reaction Pathways for Bis 4 Aminophenyl Terephthalate

Precursor Synthesis and Derivatization Strategies

The efficient synthesis of bis(4-aminophenyl) terephthalate (B1205515) relies on the availability of high-purity precursors. These intermediates are often derived from readily available materials through various chemical transformations.

Synthesis of Terephthalic Dihydrazide from Polyethylene (B3416737) Terephthalate (PET)

A notable pathway to a key precursor, terephthalic dihydrazide (TDH), involves the chemical recycling of polyethylene terephthalate (PET). This process, known as aminolysis, utilizes hydrazine (B178648) monohydrate to depolymerize the PET waste. derpharmachemica.comnih.gov The reaction is typically carried out in the presence of a catalyst, such as zinc acetate, to enhance the reaction rate and yield. cu.edu.eg Studies have shown that this method can produce TDH with a high yield, offering an environmentally friendly route to a valuable chemical intermediate from plastic waste. derpharmachemica.comresearchgate.net The reaction effectively breaks down the polyester (B1180765) chains of PET, replacing the ethylene (B1197577) glycol linkages with hydrazide groups. derpharmachemica.comdigitellinc.com The process has been investigated under various conditions, including microwave irradiation, which has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. rsc.org

Table 1: Aminolysis of PET to Terephthalic Dihydrazide

ReactantReagentCatalystKey ProductNoteworthy Findings
Polyethylene Terephthalate (PET)Hydrazine MonohydrateZinc AcetateTerephthalic Dihydrazide (TDH)High yields and shorter reaction times are achievable, especially with microwave assistance. researchgate.netrsc.org

Formation of Terephthaloyl Dichloride and its Reactivity

Terephthaloyl chloride is a highly reactive and crucial precursor for the synthesis of bis(4-aminophenyl) terephthalate. It is commercially produced from terephthalic acid. wikipedia.org One common laboratory and industrial synthesis method involves the reaction of terephthalic acid with thionyl chloride, often with refluxing for several hours to ensure complete conversion. yufenggp.comchemicalbook.com The crude product is then purified by distillation under reduced pressure. chemicalbook.com

Terephthaloyl chloride is a white, crystalline solid that is soluble in many organic solvents but reacts violently with water. cymitquimica.com Its high reactivity stems from the two acyl chloride functional groups, which are susceptible to nucleophilic attack. cymitquimica.comshreesulphuric.com This reactivity is harnessed in condensation reactions with aromatic diamines to form polyamides. mdpi.comscirp.orgyufenggp.com The hydrolysis of terephthaloyl chloride is rapid in aqueous solutions, proceeding through a short-lived intermediate "half-acid" to ultimately form terephthalic acid. nih.gov

Table 2: Properties and Synthesis of Terephthaloyl Dichloride

PropertyValueSynthesis MethodReactants
CAS Number100-20-9Thionyl Chloride MethodTerephthalic Acid, Thionyl Chloride
AppearanceWhite crystalline solid cymitquimica.com
ReactivityHighly reactive with nucleophiles, especially amines and water. cymitquimica.comshreesulphuric.com

Esterification Reactions for Terephthalate Ester Formation

Esterification is a fundamental reaction for producing terephthalate esters. This can be achieved through the direct reaction of terephthalic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. researchgate.netsciencemadness.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, water is typically removed as it is formed. sciencemadness.org

Another significant route is the transesterification of dimethyl terephthalate (DMT) with an alcohol, which is a key step in the industrial production of PET. wikipedia.orgresearchgate.net This process involves reacting DMT with ethylene glycol at elevated temperatures to produce bis(2-hydroxyethyl) terephthalate (BHET) and methanol (B129727), which is removed by distillation. wikipedia.orgresearchgate.net The synthesis of various terephthalate esters, including those from higher molecular weight alcohols, can also be achieved through degradative transesterification of scrap terephthalate polyesters. google.com The choice of catalyst is crucial for achieving high conversion and selectivity. Zeolites have been investigated as environmentally friendly solid acid catalysts for the esterification of terephthalic acid with methanol to produce DMT. mdpi.com

Direct Synthesis Approaches to this compound and its Analogues

The direct synthesis of this compound and related aromatic polyamides involves the condensation of aromatic diamines with derivatives of terephthalic acid. These methods are pivotal for creating high-performance polymers.

Condensation Reactions with Aromatic Diamines and Terephthalic Acid Derivatives

The core reaction for synthesizing this compound is the condensation of an aromatic diamine, specifically 4-aminophenol (B1666318), with a terephthalic acid derivative. The most common derivative used for this purpose is terephthaloyl chloride due to its high reactivity. scirp.orgyufenggp.com The reaction is typically a low-temperature polycondensation carried out in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). mdpi.comscirp.org To enhance the solubility of the resulting polymer and achieve high molecular weights, salts such as calcium chloride or lithium chloride are often added to the reaction mixture. scirp.orgnih.gov This method allows for the formation of the amide linkages that constitute the backbone of the resulting aromatic polyesteramide.

The synthesis can also be performed using terephthalic acid directly, particularly in the Yamazaki-Higashi phosphorylation reaction, which uses a phosphite (B83602) reagent as an activating agent. rasayanjournal.co.inresearchgate.net This approach avoids the use of the more moisture-sensitive acid chlorides. researchgate.net

Table 3: Condensation Reaction for this compound

DiamineTerephthalic Acid DerivativeReaction TypeKey Features
4-AminophenolTerephthaloyl ChlorideLow-temperature polycondensationHigh reactivity, use of polar aprotic solvents and salts to promote solubility. mdpi.comscirp.org
4-AminophenolTerephthalic AcidYamazaki-Higashi phosphorylationDirect use of the diacid, avoids acid chlorides. rasayanjournal.co.inresearchgate.net

Polycondensation Pathways for High Molecular Weight Precursors

Achieving high molecular weight is crucial for obtaining desirable mechanical properties in the final polymer. Polycondensation reactions are the primary pathways to synthesize these high molecular weight precursors. Interfacial polymerization is one such method where the reaction occurs at the interface of two immiscible liquids, one containing the diamine and the other the diacid chloride. google.comsapub.org This technique can lead to the rapid formation of high molecular weight polymers. google.com

Solution polycondensation, as mentioned previously, is another widely used method. tandfonline.com The direct polycondensation of dicarboxylic acids and diamines in the presence of activating agents like triphenyl phosphite is also an effective route to high molecular weight polyamides. sci-hub.seuobaghdad.edu.iq The choice of solvent, reaction temperature, and monomer concentration are critical parameters that influence the molecular weight of the resulting polymer. researchgate.net For instance, in the synthesis of poly(p-phenylene terephthalamide) (PPTA), a related aramid, controlling these factors is essential for achieving the high molecular weights necessary for high-strength fibers. nih.gov

Role of Catalysis in Targeted Synthesis of this compound

One of the most common methods involves the acid-catalyzed esterification of terephthalic acid with 4-aminophenol. In this process, a strong acid like sulfuric acid (H₂SO₄) acts as the catalyst. The mechanism proceeds through the protonation of the carboxylic acid group on terephthalic acid, which increases its electrophilicity. This is followed by a nucleophilic attack from the hydroxyl group of 4-aminophenol, leading to the formation of a tetrahedral intermediate that subsequently eliminates water to form the ester linkage.

Alternatively, catalytic hydrogenation represents another important pathway, particularly for the reduction of the corresponding dinitro compound, bis(4-nitrophenyl) terephthalate. In this approach, a palladium on activated charcoal (Pd/C) catalyst is typically used. This method is significant as it allows for the synthesis of the diamine from a nitro-substituted precursor.

Recent advancements have also explored the use of organocatalysts, which align with the principles of green chemistry. For instance, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has shown potential in facilitating related reactions under milder, solvent-free conditions. sjsu.edu The high basicity and nucleophilic nature of such catalysts can enhance reaction kinetics. sjsu.edu

The following table summarizes the catalysts commonly used in the synthesis of this compound and related reactions.

CatalystReaction TypeKey Advantages
Sulfuric Acid (H₂SO₄)Acid-Catalyzed EsterificationReadily available, effective for direct esterification.
Palladium on Charcoal (Pd/C)Catalytic HydrogenationHigh efficiency in reducing nitro groups to amines.
1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD)OrganocatalysisEnables solvent-free conditions, aligns with green chemistry principles. sjsu.edu

Optimization of Reaction Conditions for Yield and Purity

Achieving high yield and purity of this compound is paramount for its use in high-performance polymers. The optimization of reaction conditions, including solvent, temperature, and molar ratios of reactants, is a critical aspect of its synthesis.

In the acid-catalyzed esterification method, temperatures are typically maintained between 120–140°C. The choice of solvent also plays a crucial role; dimethylformamide (DMF) is often preferred over tetrahydrofuran (B95107) (THF) due to its superior ability to dissolve the reactants, leading to higher yields of 65–72%. Careful control of the stoichiometric ratios of terephthalic acid and 4-aminophenol is essential to prevent the formation of the monoester as a side product.

For methods involving the reaction of terephthaloyl chloride with 4-aminophenol, reaction times are significantly shorter, typically ranging from 2 to 4 hours, compared to the 12 to 24 hours required for acid-catalyzed methods. This route also tends to produce a purer product with higher yields, often between 80–85%, due to a reduction in side reactions.

Monitoring the reaction progress is often accomplished using techniques such as thin-layer chromatography (TLC) or in-situ Fourier-transform infrared spectroscopy (FTIR) to determine the optimal reaction time and ensure complete conversion. Post-synthesis purification, typically involving recrystallization, is crucial to achieve the high purity levels (often >97-99%) required for polymerization applications.

The table below outlines key parameters and their optimized values for different synthetic routes.

ParameterAcid-Catalyzed EsterificationAcyl Chloride Route
Temperature 120–140°C Room Temperature to Moderate Heating
Solvent Dimethylformamide (DMF) Dimethylformamide (DMF) or Tetrahydrofuran (THF)
Reaction Time 12–24 hours 2–4 hours
Typical Yield 65–72% 80–85%

Synthesis of Substituted this compound Derivatives

The modification of the this compound structure through the introduction of various substituents has been a key strategy to fine-tune the properties of resulting polymers. These derivatives are designed to enhance solubility, thermal stability, and processing characteristics.

Incorporation of Fluorinated Moieties (e.g., Bis(2-trifluoromethyl-4-aminophenyl)terephthalate)

The introduction of trifluoromethyl (-CF₃) groups into the aromatic diamine structure has been shown to be an effective method for improving the properties of polyimides. A notable example is the synthesis of bis(2-trifluoromethyl-4-aminophenyl)terephthalate (CF₃-BPTP). researchgate.netresearchgate.net This fluorinated ester-bridged aromatic diamine is synthesized to create polyimide films with controlled fluorine content. researchgate.netresearchgate.netmdpi.com The presence of the bulky -CF₃ groups disrupts polymer chain packing, which can lead to enhanced solubility in organic solvents, lower dielectric constants, and reduced moisture absorption in the final polyimide films. researchgate.netmdpi.com

Synthesis of Ester-Bridged Aromatic Diamines

The synthesis of ester-bridged aromatic diamines is a broad area of research aimed at creating monomers for high-performance poly(ester imide)s (PEsIs). mdpi.commdpi.com These diamines, including derivatives of this compound, serve as building blocks for polymers with desirable properties such as low coefficients of thermal expansion (CTE) and high glass transition temperatures. mdpi.commdpi.com The synthesis often involves the reaction of an acid chloride with an aminophenol derivative. google.com For instance, the reaction of terephthaloyl chloride with different aminophenols can yield a variety of ester-bridged diamines. google.com These monomers allow for the precise control of the chemical structure and, consequently, the final properties of the PEsIs. mdpi.commdpi.com

Derivatization for Enhanced Polymerization Reactivity

To improve the reactivity of this compound and its derivatives in polymerization reactions, various strategies have been employed. One approach involves the in-situ generation of a more reactive species. For example, in atom transfer radical polymerization (ATRP), a primary diamine initiator system can be generated in situ by reacting a bromo-functional compound with a diamine derivative in the presence of a copper catalyst. researchgate.net This enhances the initiation efficiency and allows for the synthesis of well-defined polymers with amine end-functionality. researchgate.net Another strategy involves the use of activating agents or converting the carboxylic acid groups of the terephthalate moiety into more reactive acid chlorides to facilitate the reaction with diamines. google.com These modifications ensure efficient polymerization and the formation of high molecular weight polymers. scispace.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its precursors is an area of growing interest, driven by the need for more environmentally benign chemical processes. sjsu.edu Key aspects of this approach include the use of less hazardous solvents, the development of catalytic processes to replace stoichiometric reagents, and the utilization of renewable feedstocks.

One significant area of research is the catalytic degradation of poly(ethylene terephthalate) (PET) to recover terephthalate derivatives, which can then be used as starting materials. sjsu.edumdpi.com This recycling approach reduces waste and reliance on fossil fuels. cu.edu.eg Organocatalysts, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), are being explored for the depolymerization of PET under solvent-free conditions at temperatures below 200°C. sjsu.edu

The table below highlights some green chemistry approaches relevant to the synthesis of this compound.

Green Chemistry PrincipleApplication in Synthesis
Use of Renewable Feedstocks Chemical recycling of PET to obtain terephthalate precursors. sjsu.educu.edu.eg
Catalysis Employing organocatalysts like TBD for solvent-free reactions. sjsu.edu
Safer Solvents and Auxiliaries Investigating the use of water as a solvent. acs.org
Atom Economy Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Solvent-Free Approaches

Solvent-free synthesis represents a significant advancement in green chemistry, aiming to reduce or eliminate the use of volatile and often hazardous organic solvents that contribute to chemical waste. numberanalytics.com These methods not only minimize environmental impact but can also lead to improved reaction kinetics and easier product isolation.

One prominent solvent-free technique is mechanochemistry, which involves inducing reactions in the solid state through mechanical force, such as grinding or milling. acs.org This approach has been successfully investigated for the synthesis of related aromatic compounds. For instance, the condensation reaction between terephthalaldehyde (B141574) and p-aminophenol to form n,n'-terephthalylidene-bis-(4-aminophenol), a Schiff base, can be carried out effectively in the solid phase by grinding the reactants together. lew.ro This solid-state method proceeds efficiently without any solvent, and spectral analysis confirms the formation of the desired product in a single stage. lew.ro

Another solvent-free strategy involves conducting reactions under melt conditions, where the reactants themselves, often in the presence of a catalyst, form a liquid phase at elevated temperatures. This is particularly relevant in the context of polymer recycling, such as the aminolysis of poly(ethylene terephthalate) (PET), which is performed without additional solvents. rsc.orgsjsu.edu These solventless approaches are integral to creating more environmentally and economically sound chemical processes. sjsu.edu

Organocatalytic Methods for Aminolysis of PET

The chemical recycling of post-consumer poly(ethylene terephthalate) (PET) waste is a key strategy for valorizing plastic waste. One effective method is the aminolytic depolymerization of PET, which breaks the polymer down into valuable monomers. researchgate.net This process can yield terephthalamides, which are structurally analogous to the terephthalate core of this compound.

Organocatalysis has emerged as a powerful tool for this transformation, offering an alternative to metal-based catalysts. rsc.org The organic base 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has been identified as a particularly effective catalyst for the aminolysis of PET. researchgate.netrsc.orgibm.com TBD's efficacy stems from its bifunctional nature, which allows it to activate the carbonyl group of the ester, facilitating nucleophilic attack by the amine. researchgate.net

The reaction of PET with p-phenylenediamine (B122844) in the presence of TBD produces N,N′-bis(4-aminophenyl)terephthalamide, a high-value aromatic diamide. rsc.orgsci-hub.se This process is typically conducted under solvent-free melt conditions, where the amine reagent also acts as a medium for the reaction. researchgate.net

Table 1: Organocatalytic Aminolysis of PET with p-Phenylenediamine

ReactantsCatalystTemperature (°C)Reaction Time (hours)ProductYield (%)Reference
PET flakes, p-phenylenediamine1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD)19018N,N′-bis(4-aminophenyl)terephthalamide72 rsc.orgsci-hub.se

This organocatalytic route provides a sustainable pathway to convert PET waste into crystalline monomers that can serve as building blocks for high-performance polymers. researchgate.netrsc.org

Minimizing Waste Generation and Enhancing Atom Economy

Minimizing waste and maximizing atom economy are fundamental goals of green chemistry. numberanalytics.comrsc.org Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. numberanalytics.com The synthetic strategies discussed previously directly contribute to these objectives.

Key strategies for waste minimization include:

Solvent-Free Reactions: As detailed in section 2.4.1, eliminating solvents is a primary method for reducing waste, lowering costs, and simplifying purification processes. numberanalytics.comlew.ro

Use of Catalysts: Catalytic reactions enhance atom economy by allowing for more efficient transformations with smaller quantities of reagents and under milder conditions, which reduces energy consumption. numberanalytics.com The use of organocatalysts like TBD in PET aminolysis avoids the environmental concerns associated with heavy metal catalysts. rsc.org

Waste Valorization: The chemical recycling of PET is a prime example of waste minimization. sci-hub.se Instead of ending up in a landfill, plastic waste is transformed into valuable chemical feedstock, creating a more circular economy. researchgate.net This approach directly converts a low-value waste stream into high-value terephthalamides. sci-hub.se

By integrating these principles, such as performing the TBD-catalyzed aminolysis of PET under solvent-free conditions, chemists can design processes that are not only efficient in producing desired molecules but are also environmentally sustainable. sjsu.eduresearchgate.net

Polymerization Mechanisms and Polymer Architectures Incorporating Bis 4 Aminophenyl Terephthalate

Polyimide Synthesis via Bis(4-aminophenyl) Terephthalate (B1205515) Monomers

Polyimides derived from bis(4-aminophenyl) terephthalate are synthesized through a multi-step process that allows for the formation of a high-molecular-weight polymer with a highly stable, heterocyclic repeating unit. The presence of the ester group in the diamine monomer imparts specific characteristics to the resulting polyimide.

Two-Step Polycondensation for Poly(amic acid) Precursors

The most prevalent method for synthesizing polyimides from this compound is the two-step poly(amic acid) process. vt.edu This method involves the reaction of the diamine with a dianhydride in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methylpyrrolidinone (NMP), at ambient temperatures. vt.edu The reaction proceeds via a nucleophilic attack of the amino group on the carbonyl carbon of the anhydride (B1165640) group, leading to the opening of the anhydride ring and the formation of a soluble poly(amic acid) precursor. vt.edu

The forward rate constant for this reaction is significantly larger than the reverse reaction, making the formation of the poly(amic acid) highly favorable. vt.edu The choice of solvent is critical as it must keep the growing polymer chain in solution. uwo.ca The order of monomer addition can also influence the final molecular weight, with the addition of solid dianhydride to a solution of the diamine often yielding the highest molecular weights. scilit.com A key advantage of this two-step process is the processability of the poly(amic acid) intermediate, which can be cast into films or coatings before the final conversion to the insoluble and infusible polyimide. vt.edu

Thermal Imidization Pathways and Reaction Kinetics

The conversion of the poly(amic acid) precursor to the final polyimide is typically achieved through thermal imidization. This process involves heating the poly(amic acid) film or powder at elevated temperatures, usually in a staged heating process up to 250-350°C. vt.edu During thermal imidization, a cyclodehydration reaction occurs, where the amic acid groups cyclize to form the stable five-membered imide ring, with the elimination of water. vt.edu

The kinetics of thermal imidization can be complex. Initially, at lower temperatures (around 100°C), a reversible reaction can occur where some amic acid groups may revert to anhydride and amine moieties, leading to a temporary decrease in molecular weight. vt.edu As the temperature increases, the imidization reaction becomes dominant and irreversible, leading to the formation of a high-molecular-weight polyimide. vt.edu The imidization process can occur in two stages: an initial rapid cyclization followed by a slower cyclization at higher temperatures. researchgate.net The activation energy for both the rapid and slower processes has been determined for similar systems to be in the range of 4-5 kJ/mol. researchgate.net

Copolymerization Strategies with Various Dianhydrides

This compound can be copolymerized with a variety of dianhydrides to tailor the properties of the resulting polyimides. The choice of dianhydride significantly impacts the polymer's thermal stability, solubility, and mechanical properties. Two commonly used dianhydrides are Pyromellitic Dianhydride (PMDA) and 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA).

PMDA, being a rigid and planar molecule, tends to produce polyimides with high thermal stability and excellent mechanical properties but often with limited solubility. core.ac.uk In contrast, the flexible and bulky hexafluoroisopropylidene group in 6FDA disrupts chain packing, leading to polyimides with improved solubility, lower dielectric constants, and enhanced optical transparency, sometimes at the expense of a slight reduction in thermal stability. researchgate.netnih.gov

DianhydrideResulting Copolymer Properties
Pyromellitic Dianhydride (PMDA) High thermal stability, excellent mechanical strength, low solubility. core.ac.uk
4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA) Improved solubility, lower dielectric constant, enhanced optical transparency, good thermal stability. researchgate.netnih.gov

Influence of Monomer Substituents on Polymerization Behavior

The ester linkages within the this compound monomer have a notable influence on the polymerization behavior and the final properties of the polyimide. The introduction of ester groups can enhance the solubility of the resulting poly(ester imide)s in organic solvents, which is a significant advantage for processing. nih.gov However, the presence of these ester groups can also affect the hydrolytic stability of the polymer, particularly when less stable dianhydrides like PMDA are used, potentially leading to a decrease in the molecular weight of the poly(amic acid) precursor. nih.gov

Furthermore, the introduction of other substituents on the diamine or dianhydride monomers can be used to fine-tune the polymer properties. For instance, bulky substituents can increase the free volume between polymer chains, leading to improved solubility and gas permeability. nih.gov Electron-withdrawing groups, such as trifluoromethyl groups, can reduce the color intensity of the polyimide films, resulting in higher optical transparency. researchgate.net

Polyamide and Poly(ester-imide) Formation

In addition to polyimides, this compound serves as a valuable monomer in the synthesis of other high-performance polymers, including polyamides and poly(ester-imides), through different polymerization routes.

Direct Polycondensation Routes to Polyamides

Aromatic polyamides, often referred to as aramids, can be synthesized from this compound through direct polycondensation with aromatic diacid chlorides. A common method is the low-temperature solution polycondensation, where the diamine is reacted with a diacid chloride, such as terephthaloyl chloride or isophthaloyl chloride, in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), often in the presence of an acid acceptor like pyridine.

This direct polycondensation route avoids the need for a separate imidization step and directly yields the final polyamide. The properties of the resulting polyamide are highly dependent on the structure of the diacid chloride used. For example, the use of the linear and rigid terephthaloyl chloride generally leads to polyamides with high crystallinity, excellent thermal stability, and high mechanical strength, but limited solubility. Conversely, the use of the kinked isophthaloyl chloride can disrupt chain packing, resulting in more amorphous polyamides with improved solubility.

Diacid ChlorideResulting Polyamide Properties
Terephthaloyl Chloride High crystallinity, high thermal stability, high mechanical strength, low solubility.
Isophthaloyl Chloride More amorphous, improved solubility, good thermal stability.

Synthesis of Poly(ester-imide)s and Their Precursors

The synthesis of poly(ester-imide)s (PEsIs) incorporating this compound (BPTP) is typically achieved through a two-step polycondensation reaction. This method involves the initial formation of a soluble poly(amic acid) precursor, followed by a cyclodehydration step to yield the final poly(ester-imide).

The first step of the synthesis is the polyaddition reaction between the diamine monomer, this compound, and a tetracarboxylic dianhydride in a polar aprotic solvent at room temperature. The amino groups of the BPTP molecule nucleophilically attack the carbonyl groups of the dianhydride, leading to the opening of the anhydride ring and the formation of a high molecular weight poly(amic acid). This precursor polymer contains both amide and carboxylic acid functional groups.

Commonly employed tetracarboxylic dianhydrides for this reaction include Pyromellitic dianhydride (PMDA) and 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA). The choice of dianhydride can significantly influence the properties of the resulting poly(ester-imide). The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) to prevent side reactions. Solvents such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) are frequently used to dissolve the monomers and the resulting poly(amic acid).

The second step is the conversion of the poly(amic acid) to the poly(ester-imide) through imidization. This is a cyclodehydration reaction that can be carried out by either thermal treatment or chemical methods. Thermal imidization involves heating the poly(amic acid) film or solution at elevated temperatures, typically in a stepwise manner up to 300°C or higher. This process results in the formation of the stable imide ring with the elimination of water. Chemical imidization can be performed at lower temperatures using a mixture of a dehydrating agent, such as acetic anhydride, and a catalyst, like pyridine.

Step 1: Poly(amic acid) formation

Step 2: Imidization to Poly(ester-imide)

The properties of the final poly(ester-imide) are highly dependent on the molecular weight and molecular weight distribution of the poly(amic acid) precursor, which in turn are influenced by reaction conditions such as monomer purity, stoichiometry, reaction temperature, and solvent.

MonomersReaction ConditionsPrecursorImidization MethodResulting Polymer
This compound (BPTP) + Pyromellitic dianhydride (PMDA)Solvent: DMAc, Room Temperature, N2 atmospherePoly(amic acid)Thermal (e.g., stepwise heating to 300°C)Poly(ester-imide)
This compound (BPTP) + 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA)Solvent: NMP, Room Temperature, N2 atmospherePoly(amic acid)Chemical (e.g., Acetic anhydride/Pyridine)Poly(ester-imide)

Effect of this compound on Polymer Chain Microstructure

The incorporation of this compound into the polymer backbone has a significant influence on the chain microstructure of the resulting poly(ester-imide)s. The rigid and linear structure of the BPTP monomer plays a crucial role in determining the final properties of the polymer, such as its thermal stability, mechanical strength, and solubility.

One of the key effects of BPTP is the introduction of ester linkages into the polyimide backbone. These ester groups can increase the hydrophobicity of the polymer, leading to lower water absorption compared to conventional polyimides. The presence of the terephthalate moiety, with its para-substituted benzene (B151609) ring, contributes to the rigidity and linearity of the polymer chain. This can lead to a more ordered chain packing and what has been described as "intimate stacking" of the polymer chains. Such ordered arrangements can result in a lower coefficient of thermal expansion (CTE), a desirable property for applications in electronics where dimensional stability over a range of temperatures is critical.

The rigidity of the BPTP unit can also restrict the segmental motion of the polymer chains. This leads to a high glass transition temperature (Tg), which is characteristic of high-performance polymers. However, the introduction of the flexible ester linkages can also impart a degree of processability that might be lacking in fully aromatic polyimides.

Increased chain rigidity and linearity: due to the para-substituted aromatic rings in the BPTP unit.

Potential for ordered chain packing: leading to lower CTE and enhanced dimensional stability.

Reduced water absorption: attributed to the hydrophobic nature of the ester linkages.

High glass transition temperature: resulting from the restricted segmental motion of the rigid polymer chains.

Advanced Polymer Architectures and Composites

Synthesis of Polyimide/Clay Nanocomposites

Polyimide/clay nanocomposites are a class of materials that combine the superior properties of polyimides with the reinforcing effects of nanoscale clay particles. The synthesis of these nanocomposites can be achieved through various methods, with the goal of achieving a uniform dispersion of the clay platelets within the polyimide matrix. When this compound is used as a comonomer, the resulting poly(ester-imide) can also be used as the matrix for such nanocomposites.

A common approach to synthesizing polyimide/clay nanocomposites involves the use of organically modified clays (B1170129), often referred to as organoclays. Natural clays like montmorillonite (B579905) are hydrophilic and thus incompatible with the generally hydrophobic polyimide matrix. To overcome this, the inorganic cations in the clay galleries are exchanged with organic cations, such as alkylammonium ions. This surface modification renders the clay organophilic, allowing it to be more readily dispersed in the polymer matrix.

The synthesis of the nanocomposite can proceed via several routes:

Simple Mixing: In this method, the organoclay is dispersed in a solution of the pre-synthesized poly(amic acid) or poly(ester-imide). While straightforward, this method may not always lead to the desired level of clay exfoliation.

In-situ Polymerization: This is often the preferred method for achieving a high degree of clay dispersion. In this approach, the organoclay is first swollen in the solvent, and then the monomers (e.g., this compound and a dianhydride) are added. The polymerization to form the poly(amic acid) then occurs in the presence of the clay platelets.

The resulting mixture is a poly(amic acid)/clay hybrid, which can then be cast into a film and thermally or chemically imidized to form the final polyimide/clay nanocomposite.

In-situ Polymerization in Nanocomposite Formation

In-situ polymerization is a powerful technique for the formation of polyimide/clay nanocomposites with enhanced properties. nih.gov This method promotes the dispersion of the clay at the molecular level, leading to a greater likelihood of achieving an exfoliated or intercalated structure.

The process begins with the dispersion of the organoclay in a suitable polar aprotic solvent, such as DMAc or NMP. The swelling of the organoclay in the solvent increases the interlayer spacing of the clay platelets. Following this, the diamine monomer, in this case, this compound, is added to the dispersion. The diamine molecules can then intercalate into the galleries of the swollen clay.

Subsequently, the tetracarboxylic dianhydride is introduced to the mixture. The polymerization reaction commences, and the poly(amic acid) chains grow in and around the clay platelets. This in-situ formation of the polymer within the clay galleries helps to push the layers further apart, facilitating the exfoliation process. The strong interactions between the growing polymer chains and the clay surface can lead to a stable and well-dispersed nanocomposite.

The advantages of the in-situ polymerization technique include:

Improved clay dispersion: leading to a more homogeneous nanocomposite material.

Enhanced interfacial adhesion: between the polymer matrix and the clay platelets.

Superior properties: of the final nanocomposite, such as improved mechanical strength, thermal stability, and barrier properties.

Intercalation and Exfoliation Phenomena in Polymer Nanocomposites

The properties of polyimide/clay nanocomposites are highly dependent on the degree of dispersion of the clay platelets within the polymer matrix. Two primary morphologies are sought after: intercalation and exfoliation. researchgate.net

Intercalation: In an intercalated structure, the polymer chains penetrate the galleries between the clay layers, resulting in an ordered, multilayered structure with alternating polymer and clay sheets. The interlayer spacing of the clay is increased, but the platelets remain in a stacked arrangement.

Exfoliation: An exfoliated structure represents the ideal dispersion, where the individual clay platelets are completely separated and randomly distributed throughout the polymer matrix. This delamination of the clay layers maximizes the interfacial area between the polymer and the clay, leading to the most significant improvement in the material's properties.

The extent of intercalation or exfoliation can be characterized by techniques such as X-ray diffraction (XRD) and transmission electron microscopy (TEM). In XRD analysis, the disappearance of the characteristic diffraction peak of the clay indicates that the ordered, stacked structure has been lost, suggesting exfoliation. An increase in the d-spacing (interlayer distance) is indicative of intercalation. TEM provides direct visual evidence of the dispersion of the clay platelets in the polymer matrix.

Achieving a fully exfoliated structure can be challenging and depends on several factors, including the type of clay and its surface modification, the chemical nature of the polymer matrix, and the processing conditions. In polyimide/clay nanocomposites prepared using this compound, the polarity and rigidity of the poly(ester-imide) chains can influence their ability to intercalate and exfoliate the organoclay.

Multi-End-Functionalized Polymers Using this compound

This compound, with its two primary amine functional groups, can be utilized in the synthesis of multi-end-functionalized polymers. These polymers, which have more than two functional end groups, are of interest for a variety of applications, including the formation of complex polymer architectures like star polymers and polymer networks.

One strategy to create a multi-end-functionalized polymer using BPTP involves a two-step process. In the first step, BPTP is reacted with an excess of a tetracarboxylic dianhydride. This results in the formation of an anhydride-terminated oligo(ester-imide). The stoichiometry of the reaction is controlled to ensure that the resulting oligomer has anhydride groups at both ends.

In the second step, this anhydride-terminated oligomer can be reacted with a multifunctional compound containing nucleophilic groups that can react with the anhydride. For example, a tri- or tetra-functional amine or alcohol could be used to cap the ends of the oligomer, resulting in a polymer with three or four end groups, respectively.

Alternatively, BPTP can be used as a chain extender in the synthesis of block copolymers. For instance, a prepolymer with reactive end groups can be synthesized, and then BPTP can be added to link these prepolymers together. If the prepolymer itself is multifunctional, the resulting polymer will have a complex, branched architecture with multiple functional end groups.

The synthesis of well-defined multi-end-functionalized polymers often requires controlled polymerization techniques, such as living anionic polymerization or controlled radical polymerization (e.g., ATRP or RAFT). While BPTP is typically used in step-growth polymerization, it could potentially be modified to create a monomer suitable for these controlled polymerization methods, further expanding its utility in the creation of advanced polymer architectures.

Based on a thorough review of scientific literature, it is not possible to generate an article on the use of "this compound" within the framework of the requested outline. The fundamental reason is that "this compound" is a monomer exclusively used in condensation polymerization to produce aromatic polyamides and polyimides. It is not suitable for the controlled radical polymerization techniques specified—Living Radical Polymerization, Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization.

The inapplicability of "this compound" to these polymerization methods is due to two primary factors:

Molecular Structure: Controlled radical polymerization techniques require monomers with a polymerizable vinyl group (a carbon-carbon double bond). "this compound" lacks this essential structural feature. Its reactive sites are the two terminal amino groups, which participate in step-growth condensation reactions, not chain-growth radical polymerization.

Chemical Reactivity: The primary amino groups present on "this compound" are known to interfere with the catalysts and reagents used in controlled radical polymerization. For instance, in Atom Transfer Radical Polymerization (ATRP), the amine groups can coordinate with the copper catalyst, disrupting its function and preventing controlled polymerization. Similarly, in Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, primary amines can react with the thiocarbonylthio compounds that act as chain transfer agents.

Therefore, to maintain scientific accuracy and adhere to the strict instruction of not introducing information outside the explicit scope, this article cannot be generated. Any attempt to write content for the specified sections would require the fabrication of nonexistent research, which is contrary to the principles of providing accurate and factual information.

Advanced Characterization Techniques and Spectroscopic Analysis of Bis 4 Aminophenyl Terephthalate and Its Polymers

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for the qualitative and quantitative analysis of molecular structures. These methods probe the vibrational energy levels of molecules, which are unique to specific chemical bonds and functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Elucidation

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in Bis(4-aminophenyl) terephthalate (B1205515) and its polymeric derivatives. The FT-IR spectrum provides a molecular fingerprint, with characteristic absorption bands corresponding to specific vibrational modes of the molecule's bonds.

For Bis(4-aminophenyl) terephthalate, key spectral features confirm its structure. The presence of amine (N-H) and ester (C=O, C-O) functionalities are confirmed by characteristic peaks. For instance, N-H stretching vibrations are typically observed around 3400 cm⁻¹, while the ester carbonyl (C=O) stretch appears at approximately 1720 cm⁻¹, and the C-O ester linkage shows a peak around 1250 cm⁻¹. In the synthesis of polyamides and poly(ester imide)s from this monomer, FT-IR is crucial for monitoring the polymerization reaction. sciensage.infomdpi.com For example, in the formation of poly(amic acid)s, the precursor to polyimides, characteristic bands for the amide N-H (around 3312 cm⁻¹) and carboxylic acid O-H (around 2623 cm⁻¹) are observed. mdpi.com Upon thermal imidization to form polyimides, the disappearance of these bands and the appearance of new bands for the imide ring, such as the asymmetric and symmetric C=O stretching at approximately 1779 cm⁻¹ and 1717 cm⁻¹ respectively, confirm the successful conversion. expresspolymlett.comacs.org

Table 1: Characteristic FT-IR Absorption Bands for this compound and its Polymers

Vibrational Mode This compound (cm⁻¹) Polyamides/Polyimides (cm⁻¹) Reference
Amine (N-H) Stretch ~3400 -
Amide (N-H) Stretch - ~3300 - 3520 sciensage.infomdpi.com
Ester (C=O) Stretch ~1720 ~1721 mdpi.com
Amide (C=O) Stretch - ~1617 - 1734 sciensage.info
Imide (C=O) Asymmetric Stretch - ~1775 - 1782 acs.orgacs.org
Imide (C=O) Symmetric Stretch - ~1712 - 1720 acs.orgacs.org
Ester (C-O) Stretch ~1250 ~1256 mdpi.com
Aromatic C-N Stretch - ~1635 scielo.org.mx
Imide Ring Deformation - ~727 acs.org

Raman Spectroscopy for Conformational and Orientational Analysis

Raman spectroscopy offers complementary information to FT-IR and is particularly useful for studying the conformational and orientational properties of polymers. This technique is sensitive to the polarizability of molecular bonds, making it well-suited for analyzing the non-polar bonds of the carbon backbone and aromatic rings. In the context of polymers derived from this compound, Raman spectroscopy can be employed to investigate chain orientation and packing in films and fibers. mdpi.com For instance, the Raman spectra of poly(ether amide)s show bands corresponding to the N-H stretching and amide carbonyl absorption around 3300 cm⁻¹ and 1650 cm⁻¹, respectively. mdpi.com Furthermore, bands around 1600 and 1500 cm⁻¹ are associated with the conjugated double bonds of the aromatic rings. mdpi.com The use of operando Raman spectroscopy has also been demonstrated for monitoring electrochemical energy storage processes in batteries utilizing related organic materials. acs.org

Interpretation of Characteristic Vibrational Modes

The interpretation of vibrational spectra relies on the assignment of observed absorption or scattering bands to specific molecular motions. For this compound and its polymers, the spectra are dominated by vibrations of the aromatic rings, ester groups, and amine/amide/imide functionalities.

Aromatic Ring Vibrations: The phenyl rings exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1400-1600 cm⁻¹ region.

Ester Group Vibrations: The strong C=O stretching band is a prominent feature, and its exact position can be influenced by the electronic environment. The C-O stretching vibrations are also key indicators.

Amine/Amide/Imide Vibrations: The N-H stretching of the primary amine in the monomer is a clear marker. In polyamides, the N-H stretching and C=O stretching (Amide I band) are crucial for confirming the presence of the amide linkage. In polyimides, the characteristic symmetric and asymmetric C=O stretching of the imide ring, along with C-N stretching and ring deformation modes, provide definitive evidence of the polymer structure. acs.orgacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed information about the chemical environment of individual atoms within a molecule. Both ¹H and ¹³C NMR are routinely used to confirm the structure and purity of this compound and to characterize the resulting polymers.

¹H NMR for Proton Environment Analysis

¹H NMR spectroscopy provides information on the number and type of hydrogen atoms in a molecule. For this compound, the aromatic protons of the terephthalate ring typically resonate in the range of δ 7.8–8.1 ppm, while the protons of the aminophenyl groups appear at approximately δ 6.6–7.2 ppm. In the context of polyamides and polyimides, ¹H NMR is used to confirm the successful polymerization and to analyze the polymer's microstructure. expresspolymlett.comacs.org For example, in poly(amic acid)s, the protons of the newly formed amide linkage and the carboxylic acid group give rise to distinct signals. acs.org The spectra of the final polymers show characteristic shifts for the aromatic protons in the repeating units. expresspolymlett.comrsc.org

Table 2: ¹H NMR Chemical Shifts (δ, ppm) for this compound

Protons Chemical Shift (ppm) Reference
Terephthalate Aromatic Protons 7.8 - 8.1
Aminophenyl Aromatic Protons 6.6 - 7.2

Solvent: DMSO-d₆

¹³C NMR for Carbon Backbone Characterization

¹³C NMR spectroscopy probes the carbon skeleton of a molecule, providing valuable information about the different carbon environments. In this compound, the spectrum will show distinct signals for the carbonyl carbon of the ester group, the aromatic carbons of the terephthalate and aminophenyl rings, and the carbons attached to the nitrogen and oxygen atoms. For polymers derived from this monomer, ¹³C NMR is instrumental in confirming the structure of the repeating unit. expresspolymlett.comscielo.org.mx For instance, in poly(ester imide)s, signals corresponding to the ester carbonyl, imide carbonyl, and various aromatic carbons can be identified and assigned, providing unambiguous structural verification. acs.org

Advanced NMR Techniques for Polymer Microstructure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of polymers derived from this compound. One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) NMR, is routinely used to confirm the successful synthesis of the monomer and its subsequent polymerization. ntu.edu.twijert.orgresearchgate.net For instance, in the ¹H NMR spectrum of the monomer, distinct peaks corresponding to the aromatic protons of the 4-aminophenyl groups are expected to appear in the range of 6.5–7.5 ppm. Following polymerization, the disappearance of the amine proton signals and the appearance of amide proton signals confirm the formation of polyamide chains. ijert.orgscribd.com

To further probe the polymer microstructure, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) are employed. ntu.edu.tw COSY spectra help in assigning the proton and carbon signals, which is particularly useful for complex polymer structures where signal overlap is common in 1D spectra. ntu.edu.twntu.edu.tw This detailed structural information is vital for understanding structure-property relationships.

Mass Spectrometry for Molecular Weight and End-Group Analysis

Mass spectrometry offers a powerful means to determine the molecular weight and identify the end-groups of polymers, providing insights into the polymerization process and the final polymer structure.

Matrix-Assisted Laser Desorption Ionization/Time-of-Flight (MALDI/ToF) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry is a soft ionization technique particularly well-suited for the analysis of large molecules like polymers. wpmucdn.com This method provides absolute molecular weight values, unlike techniques that rely on relative measurements. youtube.com MALDI-ToF MS is advantageous for polymer analysis due to its high tolerance for salts, broad analytical mass range, and ability to overcome solubility issues that can affect other methods. wpmucdn.com The technique involves co-crystallizing the polymer sample with a suitable matrix, which absorbs the laser energy and facilitates the gentle ionization and desorption of the polymer chains with minimal fragmentation. wpmucdn.com

Detection of Oligomers and Polymer End-Groups

A key strength of MALDI-ToF MS is its capability to resolve individual oligomeric chains, allowing for the determination of the repeating unit mass and the sum mass of the end-groups. youtube.com This detailed information is crucial for confirming the polymer structure and identifying any side reactions that may have occurred during polymerization. The analysis of the resulting mass spectrum can reveal the distribution of oligomers and provide data for calculating the number-average molecular weight (Mn) and weight-average molecular weight (Mw). youtube.com Furthermore, MALDI-ToF MS has been successfully used to characterize copolyesters, which are structurally similar to the poly(ester imide)s derived from this compound, demonstrating its applicability in determining the ratio of incorporated monomers and identifying terminating groups. researchgate.net

Thermal Analysis Techniques for Polymer Characterization

The thermal properties of polymers derived from this compound are critical for their application in high-performance materials. Thermal analysis techniques provide essential data on their stability and transitions at elevated temperatures. scribd.commdpi.comscielo.org.mxmdpi.commdpi.commdpi.com

Differential Scanning Calorimetry (DSC) for Glass Transition and Curing Kinetics

Differential Scanning Calorimetry (DSC) is a fundamental technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For polymers derived from this compound, DSC is primarily used to determine the glass transition temperature (Tg), which is a critical parameter indicating the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. scribd.commdpi.comscielo.org.mxmdpi.commdpi.comscielo.br Aromatic polyamides and polyimides synthesized from this monomer typically exhibit high Tg values, often exceeding 200°C, which is a testament to their rigid molecular architecture and suitability for high-temperature applications. ijert.orgscielo.br For example, a series of aromatic polyamides showed glass transition temperatures in the range of 234 to 244°C. ijert.org DSC can also be employed to study the kinetics of curing reactions in thermosetting polymer systems.

Glass Transition Temperatures (Tg) of Various Polyamides
Polymer SystemGlass Transition Temperature (Tg)Reference
Aromatic polyamides from N,N-bis-(4-aminobenzoyl)benzene-1,4-diamine234 - 244 °C ijert.org
Polyamide from Acenaphtohydrazinomercaptotriazole diamine and terephthaloyl chloride (Aromatic)65 °C scielo.br
Polyamide from Acenaphtohydrazinomercaptotriazole diamine and adipoyl chloride (Aliphatic)55 °C scielo.br
Polyamide from terephthalic acid and APQ diamine205 °C researchgate.net
Polyamide from isophthalic acid and APQ diamine186 °C researchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Profiles

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is vital for assessing the thermal stability and degradation profile of polymers. For polymers based on this compound, TGA is used to determine the onset temperature of decomposition and the char yield at high temperatures. mdpi.comscielo.org.mxmdpi.commdpi.commdpi.com Aromatic polyamides derived from this monomer typically exhibit excellent thermal stability, with decomposition temperatures often exceeding 400°C. ijert.orgmdpi.com For example, a series of novel aromatic polyamides showed no weight loss below 412°C and had char yields at 900°C ranging from 15% to 60%, indicating their high thermal stability. ijert.org TGA curves for some aromatic polyamides show that weight loss begins in the range of 355-509°C, with 10% weight loss occurring between 409-551°C in a nitrogen atmosphere. asianpubs.org

Thermal Stability Data of Various Polyamides from TGA
Polymer SystemDecomposition Onset Temperature10% Weight Loss TemperatureChar Yield at High TemperatureReference
Aromatic polyamides from N,N-bis-(4-aminobenzoyl)benzene-1,4-diamine> 412 °CNot specified15 - 60% at 900°C ijert.org
Aromatic polyamides with phosphazene-diamine groups355 - 509 °C409 - 551 °CNot specified asianpubs.org
Polyamides with trifluoromethyl groups> 400 °C437 - 465 °C (in N2)Not specified mdpi.com
Semiaromatic polyamidesNot specified316 - 416 °CNot specified acs.org

Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties

Dynamic Mechanical Analysis (DMA) is a critical technique for assessing the viscoelastic behavior of polymers derived from this compound (BPTP), such as poly(ester imide)s (PEsIs). mdpi.comresearchgate.net This method applies an oscillating stress to a polymer sample and measures the resulting strain, providing insights into the material's stiffness and energy dissipation characteristics over a range of temperatures. mdpi.commdpi.com Key parameters obtained from DMA are the storage modulus (E'), which represents the elastic response, and the loss modulus (E''), which represents the viscous response or energy dissipated as heat. mdpi.com

The glass transition temperature (Tg), a crucial parameter indicating the transition from a rigid, glassy state to a more rubbery state, is accurately determined using DMA. researchgate.netmdpi.com The Tg is typically identified as the peak temperature of the loss modulus (E'') curve or the tan delta curve (the ratio of E'' to E'). mdpi.comnih.gov For thermoplastic PEsIs, the storage and loss moduli decrease rapidly around the Tg. researchgate.netresearchgate.net In some high-performance, rigid-rod polyimide systems, a distinct Tg may not be observed up to very high temperatures (e.g., 450°C), signifying excellent dimensional stability over a wide temperature range. mdpi.com

Research on various PEsIs synthesized using BPTP and its derivatives demonstrates the utility of DMA in characterizing their thermomechanical properties. For instance, the Tg values for different PEsI films can be precisely measured, revealing how modifications in the polymer backbone, such as the introduction of different dianhydrides or substituents, affect their high-temperature performance. mdpi.comresearchgate.net

Table 1: Thermal Properties of Various Polyimide Films Determined by DMA

Polymer System Glass Transition Temperature (Tg) (°C) Source(s)
PEsI Copolymer (TAHQ/M-BPTP/4,4'-ODA) 410 researchgate.net
PSPI-1 352 mdpi.com
PSPI-2 345 mdpi.com
PSPI-3 341 mdpi.com
PSPI-4 338 mdpi.com
PSPI-5 338 mdpi.com

X-ray Diffraction (XRD) for Crystallinity and Nanocomposite Structure

X-ray Diffraction (XRD) is a fundamental technique for probing the atomic and molecular structure of materials. In polymer science, it is indispensable for determining the degree of crystallinity and analyzing the structure of nanocomposites. cranfield.ac.ukjustia.comntu.edu.tw The technique involves directing X-rays onto a sample and measuring the scattering pattern, which provides information about the arrangement of atoms. Crystalline regions produce sharp diffraction peaks, while amorphous components result in broad halos. ntu.edu.tw

Wide-Angle X-ray Diffraction (WAXD) for Polymer Crystallinity

Wide-Angle X-ray Diffraction (WAXD), also known as Wide-Angle X-ray Scattering, is used to investigate the short-range order in polymers, providing information on their crystalline or amorphous nature. ebrary.net For many polyimides and poly(ester imide)s derived from BPTP, WAXD patterns often show broad, diffuse peaks, indicating a predominantly amorphous aggregate structure. ntu.edu.twmdpi.comexpresspolymlett.com This lack of extensive crystalline order is common in complex aromatic polymers.

From the position of the broad amorphous halo, the average intersegmental distance, or d-spacing, between polymer chains can be calculated using Bragg's Law (nλ = 2d sin θ). mdpi.comresearchgate.net This parameter gives insight into the packing density of the polymer chains. For example, WAXD analysis of PEsI copolymers based on monomers like 2,2'-bis(trifluoromethyl)benzidine (B1298469) (TFMB) and an ester-linked diamine revealed average interchain distances ranging from 4.6 to 5.7 Å. researchgate.net Similarly, other polyamides have shown broad peaks around 2θ = 13.5°, corresponding to a d-spacing of 6.6 Å, with the flexibility of aliphatic chains leading to less tight packing and thus a higher d-spacing compared to more rigid aromatic polyamides. researchgate.net

Table 2: WAXD Findings for BPTP-related Polymers

Polymer System 2θ Peak Position (°) Calculated d-spacing (Å) Structural Interpretation Source(s)
PEsI Copolymers (BPDA/TFMB/APAB) N/A 4.6 - 5.7 Average interchain distance researchgate.net
PAI Samples (PI-BAET-PMDA, etc.) ~13.5 ~6.6 Amorphous, average intersegmental distance researchgate.net
Chemically/Thermally Imidized PI Films ~19 N/A Amorphous mdpi.com

Small-Angle X-ray Scattering (SAXS) for Superstructure Formation

While WAXD probes atomic-scale order, Small-Angle X-ray Scattering (SAXS) is used to investigate larger-scale structures, typically in the range of 1 to 1000 nanometers. repec.org This makes it a valuable tool for studying the superstructure or hierarchical organization in polymeric materials, such as the arrangement of crystalline lamellae, microvoids, or domains in a block copolymer. repec.orgmdpi.com The SAXS experiment measures the coherent scattering of X-rays at very small angles to the primary beam. repec.org

In the context of semi-crystalline polymers, SAXS can be combined with WAXD to understand transition mechanisms from a higher-order structural level. mdpi.com For polymer nanocomposites, SAXS is used alongside WAXD and transmission electron microscopy (TEM) to characterize the dispersion and structure of the filler within the polymer matrix. repec.orgresearchgate.net Although specific SAXS studies focusing solely on superstructure formation in homopolymers of this compound are not extensively detailed in the provided context, the technique remains a key part of the analytical toolkit for understanding the mesoscale morphology of advanced polymer systems, including those based on BPTP.

Confirmation of Polymer Intercalation in Nanocomposites

XRD is a primary tool for confirming the intercalation of polymer chains into the galleries of layered silicates, such as montmorillonite (B579905) (MMT) clay, to form polymer nanocomposites. researchgate.netnist.gov Intercalation refers to the insertion of polymer chains into the space between the silicate (B1173343) layers, while exfoliation describes the complete separation of these layers. aps.org

The confirmation is achieved by monitoring the position of the (001) diffraction peak of the clay in the WAXD pattern. nist.gov The pristine, organically modified clay exhibits a characteristic diffraction peak at a certain 2θ angle, which corresponds to its basal or interlayer spacing (d-spacing). cranfield.ac.uknist.gov When polymer chains successfully intercalate into these galleries, the d-spacing increases. According to Bragg's law, this increase in spacing causes the diffraction peak to shift to a lower 2θ angle. nist.govsoton.ac.uk The magnitude of this shift provides a quantitative measure of the gallery expansion.

If the clay layers are fully exfoliated and individually dispersed throughout the polymer matrix, the periodic stacking is lost, and the characteristic diffraction peak may disappear entirely, being replaced by a very broad, low-intensity signal. cambridge.org Therefore, XRD analysis provides definitive evidence of whether a nanocomposite has an intercalated, exfoliated, or phase-separated (immiscible) morphology. nist.gov

Microscopic Techniques for Morphological Analysis

Microscopic techniques are essential for directly visualizing the morphology, topography, and internal structure of materials at the micro- and nanoscale. For polymers derived from this compound, these methods provide crucial insights into surface features, fracture mechanisms, and the dispersion of fillers in nanocomposites.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful and widely used technique for examining the surface morphology of polymer films and fracture surfaces. researchgate.netresearchgate.net It uses a focused beam of electrons to scan the sample's surface, generating high-resolution images that reveal detailed topographical information. researchgate.net

In the analysis of polymers based on this compound, SEM has been used for various purposes. For example, SEM images of the fracture surface of a pure polyimide film showed long, unidirectional stripes with smooth areas in between, indicative of rapid crack propagation. acs.org In other studies, SEM has been employed to examine the char layer of poly(ester imide)s after combustion tests. These analyses revealed that flame-retardant PEsIs can form a char with numerous fine bubbles, which acts as an effective heat insulator, whereas pristine PEsIs may show no such foamed structure. mdpi.com Furthermore, SEM is used to assess the homogeneity of nanocomposites by visualizing the dispersion of fillers like multi-walled carbon nanotubes (MWCNTs) within the polymer matrix. acs.org

Transmission Electron Microscopy (TEM) for Nanocomposite Dispersion

Transmission Electron Microscopy (TEM) is an indispensable high-resolution imaging technique for characterizing the morphology and dispersion of nanofillers within polymer nanocomposites derived from this compound. The degree of nanoparticle dispersion is a critical factor that significantly influences the ultimate physical, mechanical, and thermal properties of the nanocomposite material. mdpi.com TEM allows for the direct visualization of the nanocomposite's internal structure at the nanoscale, providing invaluable insights into the distribution and potential agglomeration of nanoparticles within the polymer matrix. cnr.it

The effectiveness of nanocomposites is predicated on the principle of maximizing the interfacial area between the polymer matrix and the nanofiller. mdpi.com Homogeneous dispersion of individual nanoparticles creates a larger interaction zone, facilitating efficient stress transfer from the polymer to the reinforcement phase and enhancing properties such as tensile strength and thermal stability. sci-hub.seresearchgate.net Conversely, the tendency of nanoparticles to agglomerate due to strong van der Waals forces can lead to the formation of microscale aggregates. mdpi.com These aggregates can act as stress concentration points, potentially leading to premature material failure and a deterioration of mechanical properties. sci-hub.se

TEM analysis of this compound-based polymer nanocomposites involves the preparation of ultrathin sections of the material, typically using an ultramicrotome. sci-hub.se An electron beam is then transmitted through this thin specimen. The resulting image reveals differences in electron density between the polymer matrix and the typically heavier inorganic nanofiller particles, which appear as darker areas. diva-portal.org This allows for a detailed assessment of:

Dispersion Quality: Visual inspection of TEM micrographs can determine whether the nanofillers are individually and uniformly dispersed (exfoliated or intercalated in the case of layered silicates) or if they have formed clusters and aggregates. wiley-vch.de

Particle Size and Morphology: The size, shape, and aspect ratio of the dispersed nanoparticles can be accurately measured from TEM images. cnr.it

Interfacial Adhesion: High-magnification TEM can provide information about the interface between the nanoparticle and the surrounding polymer matrix, indicating the quality of adhesion.

For instance, studies on polyimide nanocomposites, which share structural similarities with polymers derived from this compound, have utilized TEM to demonstrate how surface modification of nanofillers can significantly improve their dispersion. researchgate.net Similarly, research on polyethylene (B3416737) terephthalate (PET) nanocomposites has employed TEM to visualize the distribution of nanoclays, correlating the observed morphology with the material's barrier and mechanical properties. sci-hub.se In these studies, TEM images clearly show individual nanofibers and some aggregates randomly dispersed within the PET matrix. sci-hub.se

The insights gained from TEM are crucial for optimizing the processing parameters of nanocomposites. Techniques such as sonication, high-shear mixing, or in-situ polymerization are often employed to improve nanoparticle dispersion, and TEM serves as the primary tool to verify the effectiveness of these methods. mdpi.com

Table 1: Representative TEM Analysis of Nanocomposite Dispersion

Nanocomposite SystemNanofiller Content (wt%)Observed Dispersion Characteristics (via TEM)Implication for Material Properties
PAI/Modified-Fe3O42%Homogeneous dispersion of nanoparticlesEnhanced thermal stability
PAI/Modified-Fe3O44%Mostly homogeneous with minor agglomeratesGood balance of properties
PAI/Modified-Fe3O48%Significant agglomeration observedPotential decrease in mechanical strength
PET/Sepiolite< 2.5%Good dispersion with individual nanofibers and small aggregatesImproved barrier properties and tensile strength
PET/Sepiolite> 3%Increased number of micrometric aggregatesIncreased brittleness

Data in this table is representative and compiled from findings on similar polymer systems to illustrate the application of TEM analysis. PAI (Poly(amide-imide)) and PET (Polyethylene terephthalate) are used as illustrative examples of aromatic polymer matrices. sci-hub.seresearchgate.net

Functionalization and Reactivity Studies of Bis 4 Aminophenyl Terephthalate Derivatives

Modification of Amine Functionalities

The structure of Bis(4-aminophenyl) terephthalate (B1205515) contains two terminal primary amine groups which serve as highly reactive sites for various chemical modifications and polymerization reactions. These functionalities are key to its role as a monomer in the synthesis of high-performance polymers.

The primary aromatic amine groups of Bis(4-aminophenyl) terephthalate are amenable to diazotization. This process involves treating the diamine with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid. mdpi.comijsr.net To ensure the stability of the resulting diazonium salt, the reaction is conducted at low temperatures, generally between 0 and 5 °C. mdpi.comijsr.net The product of this reaction is a highly reactive bis-diazonium salt intermediate.

This intermediate can subsequently undergo a coupling reaction with a variety of nucleophilic aromatic compounds, such as phenols, anilines, or molecules containing active methylene (B1212753) groups. mdpi.comjbiochemtech.comresearchgate.net This electrophilic substitution reaction results in the formation of bis-azo dyes. The final color and properties of these dyes are determined by the chemical structure of the chosen coupling component. jbiochemtech.com The synthesized molecules feature two azo groups (-N=N-), which function as chromophores and are responsible for the compound's color. researchgate.net The presence of electron-donating or electron-withdrawing substituents on the coupling partner can significantly alter the absorption wavelength and color fastness of the resulting dyes. mdpi.com

Table 1: General Steps for Synthesis of Bis-Azo Dyes from this compound

Step Reaction Reagents Conditions Product
1 Diazotization This compound, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) 0-5 °C Bis-diazonium salt intermediate

The amine functionalities of this compound readily react with aldehydes or ketones in a condensation reaction to form Schiff bases, also known as imines. chemrevlett.commdpi.com When a dialdehyde (B1249045) is employed as a co-monomer in this reaction, the process yields Schiff base polymers (polyimines). chemrevlett.commdpi.com These polymerization reactions are typically carried out by heating the monomers in a suitable solvent. mdpi.com

The backbone of the resulting polymers is characterized by the presence of azomethine (-N=C-) linkages. mdpi.com The successful formation of the Schiff base can be verified using spectroscopic techniques. For instance, FTIR spectroscopy would reveal the disappearance of the N-H stretching bands characteristic of the primary amine and the emergence of a new band corresponding to the C=N stretch of the imine group. mdpi.com Furthermore, ¹H NMR spectroscopy can provide confirmation through the appearance of a distinctive signal for the azomethine proton (-N=C-H). mdpi.com Polymers derived from aromatic diamines and dialdehydes are noted for their thermal stability, a property enhanced by their high aromatic content. chemrevlett.comossila.com

While the reaction of this compound's primary amine groups with aldehydes yields Schiff bases, the synthesis of bis-substituted hydrazide derivatives begins with a different terephthalic acid derivative: terephthalic dihydrazide.

Terephthalic dihydrazide can be prepared from terephthalate esters, such as dimethyl terephthalate, through a reaction with hydrazine (B178648). This dihydrazide then serves as a precursor that can undergo condensation reactions with various aldehydes to form bis-substituted terephthalic hydrazide derivatives. These products can be subjected to further chemical modifications; for example, a subsequent reaction with thioglycolic acid can produce thiazolidinone derivatives.

Ester Linkage Reactivity

The two ester linkages within the this compound molecule are susceptible to cleavage, which is a characteristic feature of terephthalate esters.

The ester bonds in this compound can be broken via hydrolysis, a reaction that is essentially the reverse of esterification. This reaction can be performed in either acidic or alkaline conditions. Under alkaline hydrolysis, the ester is cleaved to yield terephthalic acid (or its corresponding salt) and 4-aminophenol (B1666318). researchgate.net This chemical process is a well-established method for the chemical recycling of terephthalate-based polymers like poly(ethylene terephthalate) (PET). researchgate.net

Methanolysis offers another route for the cleavage of the ester linkage, involving a reaction with methanol (B129727). researchgate.net This process breaks the ester bond to produce dimethyl terephthalate (DMT) and 4-aminophenol. researchgate.net The methanolysis of terephthalate esters is frequently catalyzed and can be conducted under various conditions, from high temperatures and pressures to milder conditions facilitated by catalysts such as ionic liquids. researchgate.net

Table 2: Products of Ester Cleavage of this compound

Reaction Reagents Key Products
Hydrolysis Water (H₂O), Acid or Base catalyst Terephthalic acid, 4-Aminophenol

Transesterification is a chemical reaction in which the ester group of this compound reacts with an alcohol, leading to an exchange of the original aminophenyl group with the alkoxy group of the reacting alcohol. kpi.uanih.gov This is an equilibrium reaction that is generally catalyzed. nih.gov For instance, if this compound were reacted with a diol such as ethylene (B1197577) glycol at elevated temperatures, the products would be bis(2-hydroxyethyl) terephthalate (BHET) and 4-aminophenol. nih.govresearchgate.net

This type of interchange reaction is a known phenomenon in polyester (B1180765) blends, where direct transesterification occurs between different polymer chains, resulting in the formation of new copolymers. kpi.ua The underlying mechanism involves the cleavage of an existing ester bond and the subsequent formation of a new one. kpi.ua This reactivity is fundamental to both the synthesis of various terephthalate esters and the chemical recycling of polyesters. researchgate.net

Strategies for Surface Functionalization of Related Polymers

The surface modification of aramid fibers and related polymers is a critical area of research aimed at improving their utility in high-performance composites. researchgate.net The chemical inertness of these materials often leads to poor adhesion and wetting ability with matrix materials like resins. alfa-chemistry.com To overcome these challenges, various surface functionalization strategies have been developed to introduce reactive groups, alter surface topography, and enhance interfacial bonding. researchgate.net These methods can be broadly categorized into physical and chemical modifications. researchgate.net

Grafting of Functional Groups onto Polymer Chains

Grafting involves attaching functional molecules or polymer chains onto the surface of the main polymer substrate, often creating a new chemical bond. mdpi.com This approach is versatile and can significantly alter the surface properties of aramid fibers without compromising their bulk mechanical integrity. rsc.org

Several methods have been successfully employed for grafting onto aramid surfaces:

Chemical Grafting: This technique can introduce a variety of desired functional groups, such as amino groups, carboxyl groups, or even nanoparticles, onto the fiber surface. alfa-chemistry.commdpi.com For instance, heat treatment can oxidize the aramid surface, creating polar groups like -OH and -COOH, which then serve as reactive sites for grafting other molecules. nih.govacs.org In one study, glycidyl (B131873) polyhedral oligomeric silsesquioxane (glycidyl POSS) was successfully grafted onto heat-treated aramid fibers, confirmed by the formation of an ester group. acs.org This modification resulted in an 8.4% increase in the tensile strength of the monofilament. nih.gov

Radiation-Induced Grafting: High-energy radiation, such as gamma rays or electron beams, can create active sites on the polymer surface, initiating graft polymerization. mdpi.comumd.edu Nanocellulose has been covalently grafted onto aramid fibers using an indirect electron beam irradiation method to enhance the fiber's strength and surface area for better performance in composites. umd.edu Similarly, mutual irradiation grafting with agents like diethanolamine (B148213) (DEA) and epichlorohydrin (B41342) (ECH) has been used to create nodules and pits on the fiber surface, increasing surface area and wettability. mdpi.com

Bio-inspired Coatings: Polydopamine, inspired by the adhesive proteins in mussels, can be self-polymerized onto aramid fibers to form a versatile coating. This layer can then be used for further condensation of other functional molecules, such as silane (B1218182) coupling agents bearing epoxy groups, to enhance adhesion with epoxy thermosets. rsc.org

The following table summarizes key research findings on the grafting of functional groups onto aramid polymer chains.

Grafting MethodGrafted SpeciesPolymer SubstrateKey Finding / Improvement
Heat Treatment & ImpregnationGlycidyl POSSPara-aramid fibers (AFs)Confirmed graft reaction via ester group formation; 8.4% increase in monofilament tensile strength at 5% glycidyl POSS content. nih.govacs.org
Indirect Electron Beam IrradiationNanocelluloseAramid fibersCovalent grafting of nanocellulose enhanced fiber strength and increased surface area, improving applicability in fiber-reinforced composites. umd.edu
Mutual Irradiation GraftingEpichlorohydrin (ECH)Aramid fiber-3Created nodules and pits on the fiber surface, increasing surface area and wettability, leading to a 31% increase in Interfacial Shear Strength (IFSS). mdpi.com
Direct Fluorination & CondensationCarbon Nanotubes (CNTs)PBIA fiberPretreatment with direct fluorination created active sites for grafting amine-functionalized CNTs via condensation with -COOH groups, increasing surface energy and roughness. mdpi.com
Dopamine Self-Polymerization & Silane CondensationSilane coupling agent with epoxy groupTwaron® aramid fibersEnhanced adhesion strength between the fibers and a bio-based epoxy thermoset. rsc.org

Post-Functionalization of Polymer Backbones

Post-polymerization functionalization refers to the chemical modification of the polymer's main chain after its initial synthesis. This strategy allows for the introduction of specific functionalities directly onto the polymer backbone, which can fundamentally alter the polymer's intrinsic properties, such as solubility, thermal behavior, and electronic characteristics. nih.gov

This approach is distinct from surface grafting as it modifies the core structure of the polymer itself. For aromatic polymers, which are often rigid and difficult to process, post-functionalization can be a powerful tool to tune properties for specific applications. nih.govnih.gov

Key strategies for post-functionalization include:

Nucleophilic Aromatic Substitution (S NAr): This is an effective method for modifying aromatic backbones containing electron-deficient units. For example, a quantitative S NAr reaction on fluorinated comonomers within a conjugated polymer backbone allows for the direct introduction of various functional groups. nih.gov This method can tune the optoelectronic and physical properties of the polymer and introduce reactive handles for further modification or cross-linking. nih.gov

Incorporation of Functional Monomers: An alternative approach is to synthesize the polymer using monomers that already contain the desired functional groups. This allows for precise placement of the functional unit within the polymer backbone. A series of precise ion-containing polyamide sulfonates (PASxLi) were synthesized via polycondensation of diaminobenzenesulfonic acid with alkyl diacids. rsc.org This method places a lithiated phenyl sulfonate group directly and precisely within the polymer backbone, creating a multiblock architecture with alternating polar and non-polar segments. rsc.org These PASxLi polymers exhibit excellent thermal stability, with less than 5% mass loss at 300°C. rsc.org

Geometric Modification: The geometry of the polymer backbone itself plays a crucial role in the final properties of materials like thin-film membranes. nih.gov While not a post-functionalization in the traditional sense, synthesizing polyamides with linear versus nonlinear backbones by selecting different monomers (e.g., terephthaloyl chloride for linear vs. isophthaloyl chloride for non-linear) fundamentally alters the polymer's structure and subsequent performance in applications like water filtration. nih.gov

The table below details examples of post-functionalization strategies for polymer backbones.

Functionalization StrategyPolymer SystemFunctional Group IntroducedObserved Property Change
Nucleophilic Aromatic Substitution (S NAr)Fluorinated conjugated polymerThioalkyl, Carboxylic AcidFacile tuning of physical and optoelectronic properties; introduction of reactive handles for further functionalization. nih.gov
Polycondensation with Functional MonomerPolyamide Sulfonates (PASxLi)Lithiated Phenyl SulfonateCreation of precise alternating (AB)n multiblock architecture; excellent thermal stability (>300°C); tunable glass transition temperatures. rsc.org
Backbone Geometry Control (via monomer selection)Aromatic PolyamidesN/A (Structural change)Linear backbones lead to stratified, oriented thin films with higher salt rejection; nonlinear backbones result in isotropic films with lower rejection. nih.gov

Applications and Performance Evaluation of Polymers Derived from Bis 4 Aminophenyl Terephthalate

High-Performance Polyimides for Advanced Electronics

The integration of Bis(4-aminophenyl) terephthalate (B1205515) into polyimide structures has led to the development of high-performance materials tailored for the electronics industry. These materials address critical requirements for reliability, dimensional stability, and electrical insulation in compact and high-frequency electronic devices.

Poly(ester imide)s prepared using Bis(4-aminophenyl) terephthalate (BPTP) are promising candidates for novel base film materials in flexible printed circuit boards (FPCs). researchgate.netconsensus.app The BPTP diamine monomer has demonstrated high reactivity with various tetracarboxylic dianhydrides, facilitating the synthesis of PEsI precursors with considerably high molecular weights. researchgate.net This high reactivity is crucial for forming robust and reliable films suitable for the intricate circuitry of FPCs. researchgate.netpcbyou.com Polyimides, in general, are a superior choice for manufacturing flexible printed circuits due to their ability to provide strong dimensional stability, withstand vibration, and offer a high-temperature rating. pcbyou.comazom.comallpcb.com

A key attribute of polymers derived from this compound is their low coefficient of thermal expansion (CTE). jlu.edu.cn This property is critical for electronic applications to prevent warping and maintain signal integrity during temperature fluctuations. allpcb.com The considerably low CTE of BPTP-based PEsIs is attributed to the intimate stacking between the p-aromatic ester fragments which have an extended conformation. researchgate.net Research has shown that copolymerization can be used to match the CTE of the polyimide film with that of copper foil, a critical requirement for FPC conductors. researchgate.net For instance, a PEsI copolymer synthesized from hydroquinone (B1673460) bis(trimellitate anhydride) (TAHQ), methyl-substituted BPTP, and 4,4′-oxydianiline (4,4′-ODA) achieved a CTE value slightly lower than that of copper foil. researchgate.net

Table 1: Coefficient of Thermal Expansion (CTE) of a BPTP-Derived Copolymer

Polymer Composition CTE Value (ppm/K)

Materials used in electronics must exhibit low water absorption to maintain their dielectric properties and dimensional stability, as moisture can significantly affect the dielectric constant. mdpi.com Poly(ester imide) films based on this compound have demonstrated lower levels of water absorption (WA) when compared to analogous polymer systems. researchgate.netjlu.edu.cn This reduced water uptake is a direct result of the decreased imide content in the polymer's structure, which is achieved by incorporating the BPTP monomer. researchgate.net The introduction of ester groups, which are more hydrophobic than imide bonds, and the creation of a tightly arranged aggregation structure further restrict the intrusion of water molecules. researchgate.net

Table 2: Water Absorption of a BPTP-Derived Copolymer

Polymer Composition Water Absorption (%)

The dielectric properties of insulating materials are paramount in high-frequency electronic applications to minimize signal loss and ensure signal integrity. sci-hub.se Polyimides are favored for these applications due to their excellent thermal stability and processability. researchgate.net Polymers derived from this compound have shown excellent dielectric performance. A BPTP-based PEsI system exhibited a considerably low dissipation factor (tanδ) at a high frequency, a critical characteristic for materials used in next-generation communication technologies. researchgate.net This low dielectric loss makes these materials suitable for applications such as high-speed flexible printed circuit boards. researchgate.net

Table 3: Dielectric Properties of a BPTP-Based PEsI System

Property Frequency Value

Thermally Stable Polymers and Composites

The inherent thermal stability of the imide and aromatic ester groups makes polymers derived from this compound exceptionally robust at elevated temperatures. This characteristic is essential for applications in aerospace, automotive, and advanced electronics where components must endure harsh thermal environments. allpcb.comhillmancurtis.commurraystate.edu

The incorporation of this compound into polymer backbones contributes to excellent thermal stability. jlu.edu.cn Polyimides are well-known for their high-temperature resistance, which is often quantified by their glass transition temperature (Tg) and decomposition temperature. azom.comresearchgate.net The rigid and well-packed structure endowed by aromatic monomers like BPTP leads to high glass transition temperatures. researchgate.netresearchgate.net Research on a copolymer system incorporating a methyl-substituted BPTP demonstrated a very high Tg, indicating its suitability for high-temperature applications. researchgate.net Generally, polyimides can be formulated to have Tg values ranging from 350 °C to over 400 °C, allowing them to withstand semiconductor manufacturing processes such as solder reflow. azom.com

Table 4: Thermal Properties of a BPTP-Derived Copolymer

Polymer Composition Glass Transition Temperature (Tg)

Improvement of Heat Resistance in Polymer Nanocomposites

The thermal resistance of high-performance polymers, including those derived from this compound, can be significantly enhanced through the formation of polymer nanocomposites. The incorporation of nanofillers into a polymer matrix is a well-established strategy to improve thermal stability, mechanical strength, and other properties. mdpi.com While specific studies on nanocomposites derived exclusively from this compound polymers are not extensively detailed in public literature, the principles of reinforcement seen in analogous systems like poly(butylene terephthalate) (PBT) and carbon fiber-reinforced polymers (CFRPs) are directly applicable. mdpi.compreprints.org

The mechanism for improved thermal resistance involves several factors. Nanofillers, such as carbon nanotubes (CNTs), clays (B1170129), or graphene, can create a tortuous path for volatile degradation products, delaying their escape and the onset of thermal decomposition. mdpi.com Furthermore, these fillers can enhance heat conduction within the material, allowing for more efficient heat dissipation and preventing the formation of localized hot spots that can initiate degradation. mdpi.com In some systems, interactions between the nanofiller surface and the polymer chains can restrict the mobility of the polymer, which in turn increases the energy required for thermal degradation.

Research on other polymer systems demonstrates the potential of this approach. For instance, the integration of carbon-based nanoparticles like carbon black particles (CBPs) and CNTs into an epoxy matrix has been shown to delay thermo-induced damage and the subsequent loss of mechanical strength. mdpi.com Similarly, functionalized CNTs have been shown to improve the thermal stability of PBT nanocomposites. preprints.org It is projected that incorporating such nanofillers into a matrix of polyamide or polyimide synthesized from this compound would yield similar or superior enhancements, leveraging the already high thermal stability of the base polymer.

Table 1: Effect of Carbon Nanoparticle Concentration on Thermal Diffusivity of RTM6 Epoxy

Filler Type Concentration (%) Thermal Diffusivity (mm²/s)
Unmodified 0 0.338 ± 0.004
CNTs 1.5 0.380 ± 0.002
CBPs 10 0.384 ± 0.008

Data sourced from a comparative study on nanocomposites. mdpi.com

Applications in High-Temperature Environments

The inherent chemical structure of this compound, characterized by a high content of aromatic rings, makes it an excellent monomer for synthesizing polymers intended for high-temperature service environments. chemrevlett.com Polymers such as aromatic polyamides (aramids) and polyimides are renowned for their high thermal resistance and mechanical strength. nih.govresearchgate.net The polymers derived from this compound fall into this category of high-performance materials. elexbiotech.com

These polymers maintain their structural integrity and mechanical properties at temperatures where conventional polymers would degrade. For example, polyimide (PI) fibers are recognized for their heat-resistant properties, maintaining performance during continuous use at temperatures up to 260°C (500°F). fiberjournal.com Polyamide-imides (PAIs) also exhibit exceptional thermal resistance along with high mechanical strength. nih.gov

This thermal stability makes these materials indispensable in industries such as aerospace, automotive, and electronics. ncl.res.inmdpi.com Specific applications include:

Aerospace: Components for engine parts, heat shields, and structural elements that require reliability at elevated operational temperatures.

Electronics: Substrates for flexible printed circuits, wire insulation, and protective coatings for components exposed to heat generated during operation.

Industrial: Membranes for gas separation at high temperatures, seals, gaskets, and bearings in heavy machinery.

The high decomposition temperatures and glass transition temperatures of these polymers are key performance indicators for such applications.

Table 2: Thermal Properties of High-Performance Aromatic Polymers

Polymer Type Glass Transition Temperature (Tg) 10% Weight Loss Temperature (T10)
Aromatic Polyamide-imide (PAI) ~275°C >450°C
Polyimide (PI) from BAET and PMDA ~300°C ~350°C
PBAB-Aramid Copolymer 292.7°C 465.5°C

Data compiled from studies on various high-performance polymers. nih.govmdpi.com

Novel Materials for Specific Industrial Applications

The unique combination of properties derived from this compound enables its use in the synthesis of novel materials for specialized industrial applications. elexbiotech.com Its structure allows for the creation of polymers with tailored characteristics, including liquid crystallinity and suitability for advanced textiles.

Liquid Crystalline Polymeric Systems

Liquid crystalline polymers (LCPs) are a class of materials that exhibit properties between those of a highly ordered solid crystal and a disordered liquid. dtic.mil The synthesis of LCPs typically requires monomers that are rigid and rod-like. The structure of this compound, being a linear and rigid aromatic molecule, makes it a suitable candidate for incorporation into main-chain LCPs.

When polymerized, often with other rigid aromatic dicarboxylic acids, monomers like this compound can form polymer chains that align themselves in a parallel fashion in the melt phase. dtic.mil This self-ordering behavior leads to materials with exceptional properties:

Very high tensile strength and modulus , particularly in the direction of orientation.

Excellent thermal stability .

High chemical resistance .

Low coefficient of thermal expansion .

These properties are exploited in applications requiring high precision and stability, such as electronic connectors, components for optical devices, and high-strength composites. dtic.mil While specific LCPs based solely on this compound are not widely commercialized, its structural motifs are representative of those used to create high-performance LCPs like Vectran, which is an aromatic polyester (B1180765). fiberjournal.com

Materials for Fibers and Textiles

This compound serves as a monomer for aromatic polyamides, commonly known as aramids. nih.gov Aramids are a class of high-performance fibers characterized by outstanding strength-to-weight ratios and thermal resistance. researchgate.netmdpi.com The polymerization of an aromatic diamine like this compound with an aromatic diacid chloride (such as terephthaloyl chloride) would yield a poly(ester-amide).

These fibers exhibit properties derived from their highly oriented, rigid-rod polymer chains, which are stabilized by strong intermolecular interactions. Para-aramid fibers are noted for being stronger than steel on an equal weight basis. fiberjournal.comshenghetech.com

Key applications for such high-performance fibers include:

Protective Apparel: Ballistic vests, firefighter turnout gear, and cut-resistant gloves. mdpi.com

Composites: Reinforcement for aerospace panels, automotive components, and sporting goods.

Industrial: Ropes, cables, and reinforcement for tires. mdpi.com

The inclusion of the pre-formed ester linkage from the this compound monomer could potentially improve the processability and solubility of the resulting aramid-type polymer, facilitating easier spinning into fibers compared to traditional aramids which often require harsh solvents. mdpi.com

Polymer Additives and Modifiers

While primarily used as a monomer for synthesizing high-performance polymers, this compound also has potential as a reactive additive or modifier for other polymer systems. Its bifunctional amine groups can react with the end groups of other polymers, such as polyesters like poly(ethylene terephthalate) (PET).

In this role, it could function as a chain extender or branching agent. When added to PET during processing, the amine groups can react with the terminal carboxylic acid groups of the PET chains. researchgate.net This reaction can increase the molecular weight of the polymer, which in turn can enhance its mechanical properties and melt strength. Such modifications are valuable for upgrading recycled PET or for producing engineering-grade polyesters with improved performance characteristics. researchgate.net The incorporation of the rigid aromatic structure of this compound into the backbone of another polymer can also be expected to increase its thermal stability and glass transition temperature.

Potential in Organic Semiconductors and Opto-electrical Devices

Organic semiconductors are the active materials in a variety of optoelectronic devices, including organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). mdpi.commdpi.com These materials are typically based on conjugated polymers, which have alternating single and double bonds along the polymer backbone that allow for the delocalization of electrons.

While this compound itself is not a fully conjugated molecule due to the ester linkages, its aromatic amine structure provides reactive sites for building conjugated polymers. It can be polymerized with other monomers, such as dialdehydes, to form poly(azomethine)s (also known as polyimines or Schiff base polymers), which possess a conjugated backbone.

The properties of the resulting conjugated polymer can be tuned by carefully selecting the comonomers, potentially leading to materials with suitable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels for semiconductor applications. tdl.org The inherent thermal stability of the aromatic structures from this compound would be a significant advantage, potentially leading to more robust and durable organic electronic devices.

Biological Activities and Biomedical Applications (General Context)

Aromatic polyamides, as a class of materials, are not inherently bioactive. Their primary attraction for biomedical use lies in their excellent strength, durability, and resistance to degradation, making them candidates for applications such as medical device coatings and durable implants. boydbiomedical.com The introduction of biological activity, such as antimicrobial or antioxidant properties, typically requires the incorporation of specific functional groups or additives into the polymer structure.

Antimicrobial and Antifungal Potential:

There is limited direct evidence of inherent antimicrobial or antifungal properties in polymers synthesized solely from this compound. Generally, for aromatic polyamides to exhibit such activities, they are often modified. For instance, the incorporation of antimicrobial agents, such as silver ions or quaternary ammonium (B1175870) compounds, can impart bactericidal or fungicidal properties to the polymer matrix. researchgate.netnih.gov Research on other types of polyamides has shown that the introduction of specific biocidal moieties can lead to materials that inhibit the growth of common pathogens like Escherichia coli and Staphylococcus aureus. nih.govmdpi.com

Antioxidant Properties:

The antioxidant potential of polymers is often associated with the presence of moieties that can scavenge free radicals, such as phenolic hydroxyl groups. nih.govresearchgate.net While the this compound monomer contains amino groups, which can have some antioxidant activity, the extent to which this translates to the final polymer is not well-documented. The polymerization process and the final structure of the polymer chain would significantly influence any inherent antioxidant capacity. Studies on other polymers have demonstrated that the incorporation of phenolic compounds can create materials with significant antioxidant activity, which is beneficial in mitigating oxidative stress in biological environments. nih.govnih.govmdpi.com

Biomedical Applications:

Given their robust nature, polymers derived from aromatic diamines and diacids are considered for applications where long-term stability is required. nih.govresearchgate.net Potential, though largely theoretical in the absence of specific studies on this compound-based polymers, could include:

Medical Device Coatings: Providing a durable, biocompatible, and potentially bio-inert coating for implants and surgical instruments. boydbiomedical.com

Scaffolds for Tissue Engineering: Where mechanical strength is a critical requirement for supporting tissue growth. nih.gov

Drug Delivery Systems: Although less common for unmodified aromatic polyamides due to their typically low biodegradability. nih.gov

It is important to reiterate that without specific research on polymers from this compound, these applications remain speculative and are based on the general properties of aromatic polyamides. Further research is needed to elucidate the specific biological activities and to engineer these polymers for targeted biomedical applications.

Due to the lack of specific research data, no data tables with detailed findings on the biological activities of polymers derived from this compound can be provided at this time.

Q & A

Basic Research Questions

Q. What are the primary spectroscopic techniques for characterizing Bis(4-aminophenyl) terephthalate, and how should data be cross-validated?

  • Methodological Answer :

  • FTIR and NMR : Use Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., amine and ester linkages) and nuclear magnetic resonance (NMR) to confirm molecular structure and purity. For example, the aromatic protons in the 4-aminophenyl groups should appear as distinct peaks in the 6.5–7.5 ppm range in 1H^1H-NMR .
  • Cross-Validation : Compare results with certified reference standards (e.g., terephthalic acid derivatives) to resolve ambiguities. Chromatographic methods like HPLC can supplement spectral data to assess impurities .

Q. How can researchers design a reproducible synthesis protocol for this compound?

  • Methodological Answer :

  • Stepwise Optimization : Begin with small-scale reactions to optimize molar ratios (e.g., terephthaloyl chloride to 4-aminophenol) and solvent systems (e.g., DMF or THF). Monitor reaction progress via TLC or in-situ FTIR.
  • Documentation : Adhere to pre-experimental design principles by recording variables like temperature, catalyst type, and stirring rates. Replicate conditions across trials to ensure reproducibility .

Advanced Research Questions

Q. How can factorial design resolve conflicting data in the synthesis or application of this compound?

  • Methodological Answer :

  • Variable Screening : Employ a 2k^k factorial design to isolate critical factors (e.g., reaction time, catalyst concentration) causing yield discrepancies. For instance, interactions between temperature and solvent polarity may explain inconsistent crystallinity .
  • Statistical Validation : Use ANOVA to identify statistically significant variables. If contradictions persist, integrate response surface methodology (RSM) to model non-linear relationships .

Q. What theoretical frameworks guide the analysis of this compound’s thermal stability in polymer composites?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Link degradation profiles to Arrhenius kinetics or Flynn-Wall-Ozawa models to predict activation energy. For example, a sudden mass loss at 300–350°C may correlate with ester bond cleavage .
  • Computational Modeling : Validate experimental TGA data with density functional theory (DFT) simulations to predict bond dissociation energies and degradation pathways .

Q. How can researchers address discrepancies in solubility data for this compound across solvents?

  • Methodological Answer :

  • Systematic Solvent Screening : Use Hansen solubility parameters (HSPs) to rank solvents by dispersion, polarity, and hydrogen-bonding contributions. For example, high polarity solvents like DMSO may dissolve the compound better than non-polar hexane .
  • Controlled Experiments : Design a quasi-experimental study with fixed temperature and agitation rates to isolate solvent effects. Report Hildebrand solubility parameters for reproducibility .

Methodological and Theoretical Integration

Q. What experimental design principles apply to scaling up this compound synthesis for academic lab-to-pilot transitions?

  • Methodological Answer :

  • Process Simulation : Use COMSOL Multiphysics or Aspen Plus to model heat and mass transfer dynamics during scale-up. Adjust parameters like reactor geometry to mitigate hotspots or incomplete mixing .
  • Risk Assessment : Apply Failure Mode and Effects Analysis (FMEA) to identify critical control points (e.g., exothermicity during terephthaloyl chloride addition) .

Q. How should researchers align spectroscopic characterization of this compound with existing polymer chemistry theories?

  • Methodological Answer :

  • Structure-Property Relationships : Correlate NMR/FTIR data with Flory-Huggins theory to predict compatibility in polymer blends. For example, hydrogen-bonding capacity from amine groups may enhance miscibility with polyamides .
  • Comparative Analysis : Benchmark results against structurally analogous compounds (e.g., Bis(4-hydroxyphenyl) terephthalate) to validate theoretical predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.